4-chloro-N-pyridin-4-ylbenzamide
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Overview
Description
Benzamide, 4-chloro-N-4-pyridinyl-, is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom at the 4-position and a pyridinyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-4-pyridinyl-, can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of Benzamide, 4-chloro-N-4-pyridinyl-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-chloro-N-4-pyridinyl-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Benzamide, 4-chloro-N-4-pyridinyl-, has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-4-pyridinyl-, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-methyl-2-pyridinyl)benzamide: Similar in structure but with a methyl group instead of a chlorine atom.
N-(Pyridin-2-yl)benzamides: Compounds with a pyridinyl group at different positions on the benzamide core.
Uniqueness
Benzamide, 4-chloro-N-4-pyridinyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a pyridinyl group allows for versatile chemical modifications and interactions with various biological targets .
Properties
CAS No. |
14547-76-3 |
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Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-chloro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H9ClN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,(H,14,15,16) |
InChI Key |
XUCJZEMSZSRYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)Cl |
solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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